Virginiamycin butanolide C

γ‑butyrolactone autoregulator BarA repressor GFP reporter assay

Virginiamycin butanolide C (VB‑C; 2-(1′-hydroxyhexyl)-3-(hydroxymethyl)butanolide) is a 2,3‑disubstituted γ‑butyrolactone autoregulator that governs virginiamycin M₁ and S biosynthesis in Streptomyces virginiae. It belongs to the virginiae butanolide (VB) family (VB‑A through VB‑E), which shares a common butanolide core but differs in C‑2 side‑chain length and branching.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 109075-62-9
Cat. No. B1205795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVirginiamycin butanolide C
CAS109075-62-9
Synonyms2-(1'-hydroxyhexyl)-3-(hydroxymethyl)butanolide
virginiamycin butanolide C
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCCCCC(C1C(COC1=O)CO)O
InChIInChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3
InChIKeyONFPUQOPHZOEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Virginiamycin Butanolide C (CAS 109075-62-9) – Baseline Identity and Comparator Landscape


Virginiamycin butanolide C (VB‑C; 2-(1′-hydroxyhexyl)-3-(hydroxymethyl)butanolide) is a 2,3‑disubstituted γ‑butyrolactone autoregulator that governs virginiamycin M₁ and S biosynthesis in Streptomyces virginiae . It belongs to the virginiae butanolide (VB) family (VB‑A through VB‑E), which shares a common butanolide core but differs in C‑2 side‑chain length and branching . VB‑C carries a linear six‑carbon (hexyl) side chain, placing it among the straight‑chain VBs alongside VB‑D (heptyl). Branched family members VB‑A (5‑methylhexyl) and VB‑B (4‑methylhexyl) represent the closest structural and functional alternatives likely to be considered for procurement or experimental substitution.

Why Substituting Virginiamycin Butanolide C with a Generic In-Class Analog Fails


In‑class substitution is precluded by three layers of molecular discrimination. First, the VB receptor BarA distinguishes between straight‑chain and branched side‑chain topologies: VB‑C achieves the highest Emax and largest AUC among all straight‑chain VBs, whereas branched VBs such as VB‑A bind with higher affinity (KD = 72 nM) but generate lower maximal derepression . Second, the 2,3‑stereochemistry is decisive – the cis VB‑C isomer is 10‑fold more active than its trans counterpart and approximately 100‑fold more active than an A‑factor‑type (C‑2 keto) analogue . Third, modification or deletion of either the C‑1′ or C‑3 hydroxymethyl hydroxyl group causes a 100‑ to 1,000‑fold loss of virginiamycin‑inducing activity . Consequently, any putative replacement that deviates in side‑chain length/geometry, C‑1′ substitution, or stereochemistry cannot be assumed to deliver comparable biological output.

Quantitative Differentiation Evidence for Virginiamycin Butanolide C Against Closest Analogs


BarA Receptor-Mediated Derepression: VB‑C Uniquely Maximises Emax and AUC Among Straight‑Chain VBs

In a heterologous Escherichia coli GFP reporter assay that quantitatively measures BarA derepression, VB‑C attained the highest maximal response (Emax), greatest fold change, strongest binding affinity, and largest area‑under‑the‑curve (AUC) among all straight‑chain virginiae butanolides tested . The seven‑carbon straight‑chain VB‑D displayed potent binding but a substantially lower AUC, reflecting inferior overall derepression capacity. In contrast, the branched natural VB‑A bound BarA with KD = 72 nM, yet its Emax was lower than that of VB‑B or VB‑E . Thus VB‑C defines the optimal straight‑chain ligand for maximal BarA release, while branched VBs trade binding affinity for derepression amplitude.

γ‑butyrolactone autoregulator BarA repressor GFP reporter assay structure–activity relationship

Cognate Receptor Affinity and Ligand‑Class Specificity: VB‑C Binds Its Native Receptor with Sub‑Nanomolar KD and Excludes A‑Factor

The native VB‑C binding protein (later identified as BarA) from S. virginiae binds VB‑C with a dissociation constant KD = 1.1 nM and a density of 30–40 sites per genome . The binding is exquisitely selective: cis VB‑C >> trans VB‑C >>> A‑factor‑type analogues . In a reciprocal experiment, VB‑C did not inhibit the binding of A‑factor to its own receptor (A‑factor KD = 0.7 nM) , and at the IM‑2 receptor, a tritiated VB‑C7 analogue showed a KD of 35 nM, compared with 1.3 nM for the cognate IM‑2 ligand . These data demonstrate that VB‑C operates through a dedicated receptor–ligand pair that is orthogonal to those of A‑factor and IM‑2, explaining why in‑class substitution with other autoregulator types fails.

receptor–ligand binding Scatchard analysis autoregulator specificity virginiae butanolide binding protein

Stereochemical Activity Gap: cis VB‑C is 10‑Fold More Active than trans VB‑C and 100‑Fold More Active than A‑Factor‑Type Analogues

In a virginiamycin‑induction bioassay using Bacillus subtilis as the indicator, synthetic racemic analogues of VB‑C were compared for their minimum effective concentration . At equal C‑2 side‑chain length, the 2,3‑cis isomer (matching the natural VB‑C configuration) was 10‑fold more active than the 2,3‑trans isomer. The 2,3‑trans isomer was itself 10‑fold more active than the corresponding 1′‑ketoalkyl (A‑factor‑type) analogue, giving an overall 100‑fold activity gap between the natural cis‑diol and the A‑factor‑type congener . This demonstrates that both the C‑1′ hydroxyl geometry and the redox state at C‑1′ are critical determinants of biological potency.

stereochemistry–activity relationship virginiamycin induction clear‑zone assay Bacillus subtilis indicator

Hydroxyl‑Group Essentiality: Blocking Either OH Group Abolishes 99–99.9 % of Virginiamycin‑Inducing Activity

The same SAR study assessed analogues in which one of the two hydroxyl groups (C‑1′ or C‑3 hydroxymethyl) was either deleted or methoxylated . Methoxylation or deletion of either hydroxyl caused a 100‑ to 1,000‑fold decrease in virginiamycin‑inducing activity compared with the parent diol . This near‑complete loss of function establishes that both hydroxyls form part of the minimum pharmacophore required for productive BarA interaction.

functional‑group requirement inducer pharmacophore virginiamycin biosynthesis structure–activity relationship

Minimum Effective Concentration: C7‑ and C8‑Side‑Chain Analogues Reach 0.8 ng·mL⁻¹ Potency, Defining the Upper Limit of Detectable Induction

Within the series of C‑2 side‑chain‑extended analogues, those bearing a 1′‑hydroxyheptyl or 1′‑hydroxyoctyl group achieved a minimum effective concentration (MEC) of 0.8 ng·mL⁻¹ in the B. subtilis induction assay . While the natural VB‑C (hexyl) did not reach this extreme, the data establish 0.8 ng·mL⁻¹ as the system’s empirical sensitivity floor and demonstrate that chain extension beyond C6 can enhance potency. However, the GFP reporter data show that longer straight chains (VB‑D, C7) sacrifice overall derepression capacity (lower AUC and Emax) relative to VB‑C , highlighting the trade‑off between binding‑assay potency and functional derepression.

minimum effective concentration autoregulator potency virginiamycin induction bioassay sensitivity

Optimal Research and Industrial Use Cases for Virginiamycin Butanolide C


Activating Silent Virginiamycin Biosynthetic Gene Clusters in Streptomyces virginiae Fermentation

VB‑C, as the endogenous straight‑chain autoregulator with the highest BarA‑derepression Emax and AUC , is the ligand of choice for feeding‑based induction of virginiamycin M₁ and S in S. virginiae cultures. Its sub‑nanomolar KD (1.1 nM) ensures high‑potency signalling at low exogenous doses , while the strict requirement for cis‑diol stereochemistry and free hydroxyl groups eliminates cross‑induction noise from other Streptomyces autoregulators.

BarA‑Based Heterologous Reporter Systems for γ‑Butyrolactone Ligand Screening

The VB‑C/BarA pair has been ported into an E. coli GFP reporter platform that achieves a 293‑fold dynamic range . VB‑C serves as the reference ligand for calibrating this system because it defines the maximal straight‑chain response. Its well‑characterised SAR – 10‑fold cis/trans discrimination and 100‑fold preference over A‑factor‑type analogues – provides built‑in selectivity controls when screening libraries of synthetic GBLs.

Pharmacophore‑Focused Chemical Biology to Probe TetR‑Like Repressor Conformational Change

VB‑C’s unique combination of highest straight‑chain Emax but lower binding affinity than some branched VBs (e.g., VB‑A, KD = 72 nM) makes it an essential tool for dissecting the thermodynamic and conformational coupling between ligand binding and repressor release. Procurement of VB‑C enables direct comparison with branched VBs in biophysical assays (EMSA, ITC, HDX‑MS) aimed at understanding the molecular basis of repressor activation.

Reference Standard for Autoregulator Distribution Surveys in Actinomycetes

VB‑C is one of the most commonly detected VB‑type molecules in actinomycete culture broths . Its procurement as a characterised analytical standard (≥90 % by LC/MS‑ELSD) allows its use as a retention‑time and mass marker in LC‑MS‑based screening of Streptomyces isolates for butyrolactone autoregulators, enabling reliable distinction from VB‑A, VB‑B, VB‑D, and IM‑2 type molecules.

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